REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][C:8]2[NH:7][C:6]3[N:11]=[CH:12][CH:13]=[CH:14][C:5]=3[C:4]=2[C:3]=1[F:15].[H-].[Na+].[CH3:18][Si:19]([CH3:26])([CH3:25])[CH2:20][CH2:21][O:22][CH2:23]Cl>CN(C=O)C>[Cl:1][C:2]1[N:10]=[CH:9][C:8]2[N:7]([CH2:23][O:22][CH2:21][CH2:20][Si:19]([CH3:26])([CH3:25])[CH3:18])[C:6]3[N:11]=[CH:12][CH:13]=[CH:14][C:5]=3[C:4]=2[C:3]=1[F:15] |f:1.2|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=2C3=C(NC2C=N1)N=CC=C3)F
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 1 hour the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a cold water bath
|
Type
|
CUSTOM
|
Details
|
at 20-25° C
|
Type
|
CUSTOM
|
Details
|
(ca. 1 hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 25-30° C
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and ice-cold 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was further extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with water, aqueous potassium carbonate solution, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in-vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with pentane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=2C3=C(N(C2C=N1)COCC[Si](C)(C)C)N=CC=C3)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |